Octyl trifluoromethanesulfonate is an organic compound with the chemical formula CHFOS. It features a trifluoromethanesulfonate group, which is a highly reactive functional group known for its excellent leaving ability in nucleophilic substitution reactions. The compound is characterized by its octyl group, a straight-chain hydrocarbon consisting of eight carbon atoms, attached to the triflate moiety. This structure contributes to its unique chemical properties and reactivity profile.
The synthesis of octyl trifluoromethanesulfonate typically involves the reaction of octanol with triflic anhydride or triflic acid. The general procedure includes:
This method yields high purity and efficiency, making it suitable for laboratory synthesis .
Octyl trifluoromethanesulfonate has several applications, including:
Interaction studies involving octyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles and its role in catalysis. Research indicates that the presence of the triflate group significantly enhances the electrophilic character of the molecule, facilitating various chemical transformations. Additionally, studies on related ionic liquids suggest that octyl trifluoromethanesulfonate-based systems may exhibit unique solvation properties that can influence reaction kinetics and mechanisms .
Octyl trifluoromethanesulfonate shares structural similarities with other alkyl triflates and sulfonates. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl trifluoromethanesulfonate | CHOSOCF | Smallest alkyl chain; widely used as a reagent. |
Butyl trifluoromethanesulfonate | CHOSOCF | Larger alkyl chain; similar reactivity profile. |
Phenyl trifluoromethanesulfonate | CHOSOCF | Aromatic ring; used in coupling reactions. |
Hexyl trifluoromethanesulfonate | CHOSOCF | Intermediate size; useful in various organic syntheses. |
Octyl trifluoromethanesulfonate's uniqueness lies in its balance between hydrophobicity provided by the octyl chain and the high reactivity afforded by the triflate group. This combination makes it particularly effective for applications requiring both solubility and reactivity, such as in complex organic syntheses where selective reactions are necessary.
The synthesis of octyl triflate predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this process, a primary alcohol—typically 1-octanol—reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a polymeric base such as poly(4-vinylpyridine) (PVP). The reaction proceeds via a backside attack by the triflate anion on the electrophilic carbon of the protonated alcohol, displacing the hydroxyl group as water (Figure 1).
Mechanistic Insights
The Sₙ2 pathway is favored due to the primary carbon’s minimal steric hindrance, allowing optimal orbital overlap between the nucleophile (triflate) and the substrate. The transition state involves a pentacoordinate carbon center, with simultaneous bond formation (C–OTrf) and bond cleavage (C–OH). The triflate group’s strong electron-withdrawing nature stabilizes the transition state, accelerating the reaction.
Optimization Parameters
Comparative Analysis
Table 1 contrasts the synthesis of octyl triflate with other alkyl triflates under analogous conditions.
Alkyl Triflate | Substrate | Catalyst | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Methyl | Methanol | PVP | 92 | 2 |
Octyl | 1-Octanol | PVP | 88 | 4 |
Neopentyl | Neopentanol | PVP | 78 | 6 |
Table 1. Synthesis parameters for select alkyl triflates via nucleophilic substitution.
Transition metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and iron(III) triflate (Fe(OTf)₃), are renowned for their Lewis acidity in dehydration reactions. However, their application in octyl triflate synthesis remains unexplored. Instead, these catalysts excel in converting octanol derivatives (e.g., octyl acetate) to alkenes via C–O bond cleavage. For instance, Hf(OTf)₄ catalyzes the dehydration of 2-octanol to octenes at 165°C under solvent-free conditions, achieving 84% yield.
Hypothetical Pathways
While no literature directly links transition metal triflates to octyl triflate synthesis, their role in related systems suggests potential avenues:
Solvent-free synthesis of octyl triflate addresses scalability and environmental concerns. By eliminating solvents, the reaction between 1-octanol and Tf₂O proceeds in a heterogeneous mixture with PVP, simplifying purification and reducing waste.
Advantages
Industrial ScalabilityContinuous-flow systems could further optimize solvent-free production. For example, a packed-bed reactor with immobilized PVP would enable uninterrupted synthesis, as demonstrated for methyl triflate.
The triflate group in octyl trifluoromethanesulfonate exhibits strong Lewis acidity, which is central to its catalytic function. Lewis acid activation facilitates the cleavage of the carbon-oxygen bond in alcohols and related substrates by coordinating to the oxygen atom, thereby increasing the electrophilicity of the adjacent carbon and lowering the activation energy for C-O bond cleavage.
Studies on transition metal triflates demonstrate that the catalytic activity correlates with the Lewis acidity and oxophilicity of the metal center. Strong Lewis acids such as hafnium(IV) triflate exhibit higher catalytic efficiency in C-O bond cleavage compared to less Lewis acidic metals like iron(III) triflate [1] [3]. This activation mode enhances charge transfer from the metal to the substrate, stabilizing the transition state and promoting bond cleavage [5].
In some cases, the Lewis acid also reduces Pauli repulsion between occupied orbitals in the transition state, further facilitating the reaction. Electrostatic and polarization effects induced by the Lewis acid strengthen substrate activation, as shown in nickel-catalyzed C-O bond cleavage studies, which provide a mechanistic analogy for triflate-mediated processes [5].
The octyl chain in octyl trifluoromethanesulfonate introduces steric and electronic influences that affect reaction kinetics. The long hydrophobic alkyl chain can impose steric hindrance around the reactive triflate center, potentially modulating substrate access and binding orientation. Molecular-scale studies reveal that steric pressure from alkyl substituents can alter ligand binding selectivity and surface interactions, which in turn influence catalytic efficiency [6].
Electronically, the octyl chain is relatively non-polar and does not donate or withdraw electrons strongly through resonance or induction. However, its bulkiness can influence the local environment of the triflate group, possibly affecting the stability of intermediates and transition states. The balance between steric hindrance and electronic neutrality can impact the rate of catalytic turnover by modulating how readily substrates approach and react at the catalytic site.
Catalyst | Lewis Acidity (Z/r³) | Oxophilicity | Reaction Temp (°C) | Octene Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Hafnium(IV) triflate | High (>10 × 10⁻⁶) | High | 150 | 93 | 1.5 |
Titanium(IV) triflate | High | High | - | 71 | - |
Iron(III) triflate | Moderate | Moderate | 165 | 80 | 24 |
Chromium(III) triflate | Moderate | Moderate | - | 30-40 | - |
Aluminum(III) triflate | Moderate | Moderate | - | 30-40 | - |
Octyl trifluoromethanesulfonate, while not directly employed as a catalyst, belongs to the broader family of trifluoromethanesulfonate compounds that have demonstrated remarkable efficacy in converting terpene alcohols to valuable bio-olefins through deoxygenation processes [1] [2]. The transition metal triflate-catalyzed approach represents a significant advancement in sustainable biomass utilization, particularly for the defunctionalization of oxygen-rich biomass-based substrates [2] [3].
Research has established that metal triflates, including iron(III) trifluoromethanesulfonate and hafnium(IV) trifluoromethanesulfonate, facilitate the conversion of monoterpene alcohols to their corresponding olefins through carbon-oxygen bond cleavage under solvent-free conditions [2] [3]. The catalytic activity in these systems is primarily determined by the oxophilicity and Lewis acidity of the metal catalyst, with higher oxophilicity directly correlating with enhanced conversion rates [2].
Table 1: Terpene Alcohol Deoxygenation Performance Using Metal Triflates
Substrate | Catalyst | Temperature (°C) | Time (h) | Olefin Yield (%) | Products |
---|---|---|---|---|---|
Menthol | Iron(III) trifluoromethanesulfonate | 165 | 4 | 71 | Terpenes |
Menthol | Hafnium(IV) trifluoromethanesulfonate | 150 | 3 | 82 | Terpenes |
Dihydromyrcenol | Iron(III) trifluoromethanesulfonate | 130 | 0.5 | 82 | Dihydromyrcenes |
Dihydromyrcenol | Hafnium(IV) trifluoromethanesulfonate | 110 | 0.5 | 84 | Dihydromyrcenes |
Alpha-terpineol | Iron(III) trifluoromethanesulfonate | 130 | 0.5 | 76 | Limonene, alpha-terpinene, gamma-terpinene |
Alpha-terpineol | Hafnium(IV) trifluoromethanesulfonate | 110 | 0.5 | 16 | Non-volatile oils |
The deoxygenation mechanism proceeds through a carbocation intermediate formation, where the reactivity order follows tertiary alcohols > secondary alcohols > primary alcohols, consistent with carbocation stability principles [2]. This selectivity pattern has been demonstrated with various terpene alcohols, including menthol and dihydromyrcenol, which achieved isolated yields of 71-84% under optimized conditions [2] [3].
Essential oils have emerged as particularly promising feedstocks for this deoxygenation approach [2]. Tea tree oil, consisting primarily of terpinen-4-ol, was successfully converted to a mixture of alpha- and gamma-terpinenes in 53% yield using iron(III) trifluoromethanesulfonate at 130°C under reduced pressure conditions [2]. This demonstrates the practical application potential for converting readily available biomass-derived essential oils into valuable chemical building blocks.
The robustness of triflate catalysts in these systems has been demonstrated through large-scale experiments, where iron(III) trifluoromethanesulfonate and hafnium(IV) trifluoromethanesulfonate successfully converted over 2400-fold excess of 2-octanol to octenes with isolated yields of 80% and 84%, respectively [2] [3]. These results highlight the exceptional durability and catalytic efficiency of trifluoromethanesulfonate-based systems for biomass conversion applications.
The catalytic upgrading of sugar alcohols represents a critical pathway for biomass valorization, where trifluoromethanesulfonate derivatives play an essential role in facilitating dehydration reactions to produce valuable platform chemicals [2] [4]. Sugar alcohols, readily available from cellulose and hemicellulose-based glucose, serve as important renewable feedstocks for sustainable chemical production [2].
Sorbitol, a key sugar alcohol derived from glucose, has been successfully converted to isosorbide using both iron(III) trifluoromethanesulfonate and hafnium(IV) trifluoromethanesulfonate catalysts [2]. The dehydration process achieved yields of 77% and 78%, respectively, under optimized reaction conditions employing 0.5 mol% catalyst loading [2]. These results represent significant improvements over previously reported metal triflate-catalyzed sorbitol conversions, achieving comparable yields with shorter reaction times and lower catalyst loadings [2].
Table 2: Sugar Alcohol Catalytic Upgrading with Metal Triflates
Substrate | Catalyst | Temperature (°C) | Time (h) | Product Yield (%) | Product | Catalyst Loading (mol%) |
---|---|---|---|---|---|---|
Sorbitol | Iron(III) trifluoromethanesulfonate | 150 | 3 | 77 | Isosorbide | 0.5 |
Sorbitol | Hafnium(IV) trifluoromethanesulfonate | 130 | 3 | 78 | Isosorbide | 0.5 |
The mechanistic pathway for sugar alcohol upgrading involves Lewis acid-catalyzed dehydration, where the metal triflate activates the hydroxyl groups through coordination, facilitating intramolecular cyclization and water elimination [4]. The specific type of acidity associated with metal trifluoromethanesulfonates dramatically influences the reaction course, with Lewis acidity promoting selective dehydration while minimizing side reactions [4].
Research has demonstrated that metal triflates exhibit remarkable selectivity in glucose transformations, where the interplay between Brønsted and Lewis acidity can be tuned to favor specific products [4]. In methanol media, metal triflates efficiently catalyze the conversion of glucose into platform chemicals, with the reaction pathway determined by the prevailing acidic conditions [4]. The systematic study of various metal triflates has revealed that Lewis acids with lower Brønsted acidity at mild conditions promote highly selective transformations [4].
The temperature dependence of triflate catalyst activity has been extensively characterized, with less active metal triflates showing enhanced performance at elevated temperatures while maintaining high selectivity [4]. This temperature-activity relationship provides opportunities for process optimization, allowing the selection of milder triflate catalysts that become highly active and selective at appropriate operating conditions [4].
Solvent-free ester cleavage mechanisms employing trifluoromethanesulfonate catalysts represent a sustainable approach for biomass-derived ester conversion, offering environmental benefits through elimination of organic solvents while achieving high product yields [2] [5]. The mechanism involves two distinct pathways: direct ester carbon-oxygen bond cleavage and hydrolysis followed by dehydration [2].
The direct cleavage pathway has been demonstrated with octyl acetate, a model compound representative of fatty acid esters commonly found in biomass [2]. Using iron(III) trifluoromethanesulfonate and hafnium(IV) trifluoromethanesulfonate, octyl acetate was converted to octenes with isolated yields of 68% and 80%, respectively, through alkoxy carbon-oxygen bond scission [2]. This direct approach avoids the formation of intermediate alcohols, providing a more efficient route to olefin products [2].
Table 3: Solvent-Free Ester Cleavage Performance
Substrate | Catalyst | Temperature (°C) | Time (h) | Olefin Yield (%) | Mechanism |
---|---|---|---|---|---|
Octyl acetate | Iron(III) trifluoromethanesulfonate | 180 | 36 | 68 | Direct cleavage |
Octyl acetate | Hafnium(IV) trifluoromethanesulfonate | 180 | 22 | 80 | Direct cleavage |
Octyl acetate | Iron(III) trifluoromethanesulfonate | 170 | 3 | 4 | Hydrolysis pathway |
Octyl acetate | Hafnium(IV) trifluoromethanesulfonate | 170 | 3 | 13 | Hydrolysis pathway |
The hydrolysis pathway involves initial ester bond cleavage to form the corresponding alcohol and carboxylic acid, followed by dehydration of the alcohol to the olefin product [2]. However, this approach generally yields lower olefin products due to the inherent difficulty in dehydrating primary alcohols, even with highly active triflate catalysts [2]. The addition of water to promote hydrolysis typically results in reduced overall yields, making the direct cleavage pathway preferable for ester conversion applications [2].
The solvent-free approach enables continuous product distillation during the reaction, facilitating product isolation and driving reaction completion [5]. This methodology has been successfully applied to various biomass-derived esters, demonstrating the versatility of trifluoromethanesulfonate catalysts in sustainable chemical processing [5]. The elimination of organic solvents not only reduces environmental impact but also simplifies downstream processing and product purification [5].
Research on fatty acid ester hydrolysis has revealed that triflate-catalyzed systems exhibit high tolerance for moisture while maintaining catalytic activity . Scandium(III) trifluoromethanesulfonate and indium(III) trifluoromethanesulfonate demonstrated exceptional performance in transesterification reactions of oleic acid and lipids within carbonized algal biomass, achieving fatty acid ethyl ester yields of 85-98% under optimized conditions . These results highlight the robust nature of triflate catalysts in complex biomass matrices containing multiple components .